molecular formula C34H58OSi B14052431 tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane

tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane

Cat. No.: B14052431
M. Wt: 510.9 g/mol
InChI Key: SPHUIJWPZSWHEE-LTGJSRRFSA-N
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Description

tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane: is a complex organic compound with a unique structure. It contains multiple stereocenters and a variety of functional groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane typically involves multiple steps:

    Formation of the Indene Derivative: The initial step involves the synthesis of the indene derivative through a series of reactions, including cyclization and functional group modifications.

    Attachment of the Dimethylsilane Group: The dimethylsilane group is introduced through a hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.

    Formation of the Cyclohexylidene Group: The cyclohexylidene group is formed through a series of aldol condensation reactions, which involve the formation of carbon-carbon bonds between aldehydes and ketones.

    Final Assembly: The final step involves the coupling of the various fragments to form the complete molecule. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of alcohols, ketones, and carboxylic acids.

    Reduction: Reduction reactions can target the double bonds and carbonyl groups, converting them into alkanes and alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the silicon and carbon centers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and organometallic reagents are often used in substitution reactions.

Major Products

    Oxidation Products: Alcohols, ketones, and carboxylic acids.

    Reduction Products: Alkanes and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be used in the synthesis of advanced materials with unique properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique mechanical and chemical properties.

    Coatings and Adhesives: It can be used in the formulation of advanced coatings and adhesives with improved performance.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its application:

    Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic reactions.

    Biological Activity: In biological systems, it can interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)trimethylsilane
  • tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)ethylsilane

Uniqueness

The unique combination of functional groups and stereocenters in tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane makes it distinct from other similar compounds. Its specific configuration and functional groups contribute to its unique reactivity and applications in various fields.

Properties

Molecular Formula

C34H58OSi

Molecular Weight

510.9 g/mol

IUPAC Name

[3-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/t25?,27?,30?,31?,32?,34-/m1/s1

InChI Key

SPHUIJWPZSWHEE-LTGJSRRFSA-N

Isomeric SMILES

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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